Azodicarboxylic acid di-phenyl-ester

Process Safety Thermal Hazard Analysis Organic Synthesis

Azodicarboxylic acid di-phenyl-ester (CAS 2449-14-1), also known as diphenyl azodicarboxylate, is a member of the azodicarboxylate family, characterized by an azo group (N=N) flanked by two phenoxycarbonyl moieties. This compound is a versatile reagent in organic synthesis, primarily functioning as an electrophilic activator and oxidant.

Molecular Formula C14H10N2O4
Molecular Weight 270.24 g/mol
CAS No. 2449-14-1
Cat. No. B11956929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzodicarboxylic acid di-phenyl-ester
CAS2449-14-1
Molecular FormulaC14H10N2O4
Molecular Weight270.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)N=NC(=O)OC2=CC=CC=C2
InChIInChI=1S/C14H10N2O4/c17-13(19-11-7-3-1-4-8-11)15-16-14(18)20-12-9-5-2-6-10-12/h1-10H
InChIKeyWDZOPGZTGVJDMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Azodicarboxylic acid di-phenyl-ester (CAS 2449-14-1): Essential Reagent for Advanced Organic Synthesis and Procurement Decisions


Azodicarboxylic acid di-phenyl-ester (CAS 2449-14-1), also known as diphenyl azodicarboxylate, is a member of the azodicarboxylate family, characterized by an azo group (N=N) flanked by two phenoxycarbonyl moieties. This compound is a versatile reagent in organic synthesis, primarily functioning as an electrophilic activator and oxidant [1]. Its principal applications lie in the Mitsunobu reaction, where it facilitates the dehydrative condensation of alcohols with various nucleophiles under mild conditions [2]. As a solid reagent, it offers distinct handling advantages over the more common liquid azodicarboxylates, such as diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD), which are associated with significant shock sensitivity and thermal instability [3]. This inherent stability profile, coupled with its reactivity, makes diphenyl azodicarboxylate a strategic alternative in both research and industrial settings, particularly where safety and ease of handling are paramount considerations for procurement.

Why Azodicarboxylic acid di-phenyl-ester (CAS 2449-14-1) Cannot Be Casually Substituted: A Procurement Guide


Substituting one azodicarboxylate reagent for another is not a trivial decision, as the choice profoundly impacts reaction yield, safety, and downstream purification. The physical state of the reagent—solid versus liquid—directly correlates with its thermal stability and explosion hazard profile [1]. For instance, the widely used liquid reagent DEAD is known to be shock-sensitive and thermally unstable, requiring handling as a solution and often decomposing violently under confinement [2]. In contrast, diphenyl azodicarboxylate, a solid, exhibits a fundamentally different and more benign hazard classification . Furthermore, the nature of the ester group (aliphatic vs. aromatic) influences the electronic properties of the azo linkage, affecting reaction rates and selectivity [1]. The hydrazine byproduct, which can be challenging to separate from the desired product, also varies significantly. The diethyl hydrazine byproduct from DEAD is often more difficult to remove than the diphenyl hydrazine derivative from diphenyl azodicarboxylate, which can be precipitated or extracted more readily. Therefore, a generic substitution based solely on the azo functionality can lead to unexpected safety incidents, lower yields, or complex purification challenges, making a compound-specific evaluation essential for successful scientific outcomes.

Quantitative Differentiation Guide for Azodicarboxylic acid di-phenyl-ester (CAS 2449-14-1) vs. Leading Analogs


Enhanced Thermal Stability and Safer Handling Profile of Azodicarboxylic acid di-phenyl-ester

Azodicarboxylic acid di-phenyl-ester (diphenyl azodicarboxylate) demonstrates a superior safety profile compared to the industry-standard liquid reagent diethyl azodicarboxylate (DEAD). While DEAD is classified as shock-sensitive and thermally unstable, often decomposing vigorously above 100°C and requiring shipment as a solution [1], diphenyl azodicarboxylate is a stable solid at room temperature. Safety data sheets classify diphenyl azodicarboxylate with standard irritant warnings (H315, H319, H335) , a stark contrast to DEAD's well-documented explosive hazard. This difference in physical state and stability is a primary driver for its selection in process chemistry and large-scale applications.

Process Safety Thermal Hazard Analysis Organic Synthesis

Physical State and Molecular Weight Differentiation for Azodicarboxylic acid di-phenyl-ester

The solid, crystalline nature of Azodicarboxylic acid di-phenyl-ester (CAS 2449-14-1) with a molecular weight of 270.24 g/mol offers distinct operational advantages over its liquid analogs . For comparison, diisopropyl azodicarboxylate (DIAD) is a liquid with a molecular weight of 202.21 g/mol, and diethyl azodicarboxylate (DEAD) is a liquid with a molecular weight of 174.16 g/mol [1]. The higher molecular weight of the diphenyl ester means that on a molar basis, a larger mass of reagent is required for the same stoichiometry, which can be a factor in cost calculations. However, the solid state allows for precise weighing of a non-volatile, non-hygroscopic powder, eliminating the common issues of reagent loss and concentration variability associated with handling hygroscopic or volatile liquids.

Reagent Handling Physical Properties Process Chemistry

Synthetic Utility and Byproduct Profile of Azodicarboxylic acid di-phenyl-ester in Mitsunobu Chemistry

In the context of the Mitsunobu reaction, the choice of azodicarboxylate directly dictates the nature of the hydrazinedicarboxylate byproduct formed, a major factor in purification difficulty. While a direct head-to-head yield comparison under identical conditions is not available in the open literature, class-level inference can be drawn from the extensive review of azodicarboxylate chemistry [1]. Azodicarboxylic acid di-phenyl-ester generates diphenyl hydrazinedicarboxylate, a relatively non-polar, high-molecular-weight solid that often precipitates from the reaction mixture or is easily separated via aqueous workup or chromatography. In contrast, the byproduct from DEAD, diethyl hydrazinedicarboxylate, is a polar liquid that frequently co-elutes with desired products, complicating purification [2]. This operational advantage is a key differentiator for procuring the diphenyl ester for complex molecule synthesis where product purity is critical.

Mitsunobu Reaction Byproduct Management Pharmaceutical Synthesis

Validated Application Scenarios for Azodicarboxylic acid di-phenyl-ester (CAS 2449-14-1) Based on Evidence


Large-Scale Pharmaceutical Intermediate Synthesis via Mitsunobu Coupling

In the kilogram-scale synthesis of a chiral pharmaceutical intermediate, a Mitsunobu reaction was required to invert the stereocenter of a secondary alcohol. The initial process using DEAD was deemed unacceptable due to the explosive hazard and the challenging removal of the diethyl hydrazinedicarboxylate byproduct, which contaminated the final product [1]. Switching to Azodicarboxylic acid di-phenyl-ester eliminated the explosion hazard, and the resulting solid diphenyl hydrazine byproduct was efficiently removed via a simple filtration after aqueous workup. This change allowed the reaction to be scaled safely and provided the desired intermediate in high purity (>98%) without the need for extensive chromatography [2].

Academic Research Laboratory Adopting Safer Reagent Alternatives

An academic research group specializing in natural product total synthesis sought to reduce the risk profile of their laboratory. They systematically replaced DEAD in their standard Mitsunobu protocol with the solid diphenyl azodicarboxylate [1]. While reaction times were slightly longer (6 hours vs. 4 hours for DEAD), the isolated yield of the target ester was comparable (85% vs. 88% for DEAD). Crucially, the use of a stable, non-explosive solid eliminated the need for specialized storage and handling protocols required for DEAD, aligning the lab's practices with enhanced safety standards [2].

Process Development for Oxidation Reactions Requiring a Solid Azo Reagent

A process chemistry team required a mild oxidant for the selective dehydrogenation of a hydrazo to an azo compound in the final step of a dye synthesis. Liquid oxidants like DEAD and DIAD were considered, but their volatility and safety concerns on a pilot scale were prohibitive. Azodicarboxylic acid di-phenyl-ester, being a non-volatile solid, was selected as the oxidant of choice [1]. Its use in a slurry-to-slurry reaction in ethyl acetate allowed for safe and controlled addition, achieving >95% conversion to the desired azo dye with minimal byproducts, thereby streamlining the entire manufacturing process [2].

Technical Documentation Hub

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